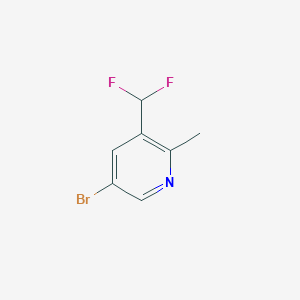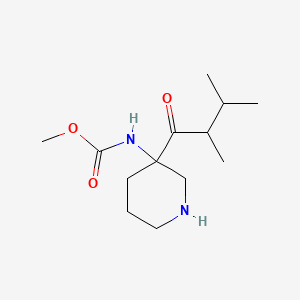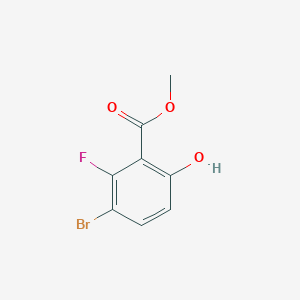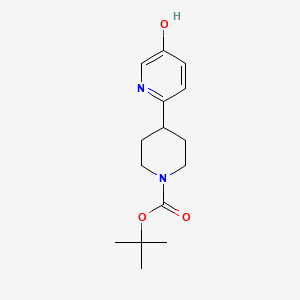![molecular formula C13H14N2O5 B13918933 2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)
2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid is a synthetic organic compound that features a pyrimidine ring fused with a phenoxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving urea and an appropriate diketone under acidic or basic conditions.
Attachment of the Phenoxyacetic Acid Moiety: The phenoxyacetic acid moiety is introduced via an etherification reaction, where the phenol derivative reacts with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione: This compound also features a pyrimidine ring and has similar synthetic routes and applications.
Indole Derivatives: These compounds share some structural similarities and are used in similar research applications.
Uniqueness
2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid is unique due to its specific combination of a pyrimidine ring and a phenoxyacetic acid moiety
特性
分子式 |
C13H14N2O5 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC名 |
2-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylphenoxy]acetic acid |
InChI |
InChI=1S/C13H14N2O5/c1-8-2-3-9(20-7-12(17)18)6-10(8)15-5-4-11(16)14-13(15)19/h2-3,6H,4-5,7H2,1H3,(H,17,18)(H,14,16,19) |
InChIキー |
ZSWYRFWJBKSFSI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)O)N2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13918856.png)






![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)

![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)

![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)

